Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Overview
Description
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thiazole and triazole derivatives. . The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a 4-methylphenyl group and a benzoate ester.
Preparation Methods
The synthesis of Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the cyclization of appropriate thioamides with α-haloketones under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the electrophilic center of the triazole ring.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its fused thiazole and triazole rings, which confer distinct biological activities. Similar compounds include:
- 4-[2-(Benzo[4,5]thiazolo[2,3-c]-1,2,4-triazol-3-ylthio)acetylamino]benzoate
- Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-3-5-14(6-4-13)17-11-29-20-23-24-21(25(17)20)30-12-18(26)22-16-9-7-15(8-10-16)19(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKHZMULWIOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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